

Masitinib clinical trial results Alzheimer's disease ADCS-ADL

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Compound Focus: Masitinib

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Masitinib Phase 3 Trial Efficacy Results (24-Week)

Assessment Scale	Masitinib (4.5 mg/kg/day) Change from Baseline	Placebo Change from Baseline	Between-Group Difference	P-value
ADAS-Cog (Cognitive function)	-1.46 (95% CI: -2.46, -0.45) Improvement	+0.69 (95% CI: -0.36, 1.75) Worsening	-2.15 (97.5% CI: -3.48, -0.81)	<0.001
ADCS-ADL (Functional ability)	+1.01 (95% CI: -0.48, 2.50) Improvement	-0.81 (95% CI: -2.36, 0.74) Worsening	+1.82 (97.5% CI: -0.15, 3.79)	0.038

Source: [1] [2]

Detailed Experimental Protocol

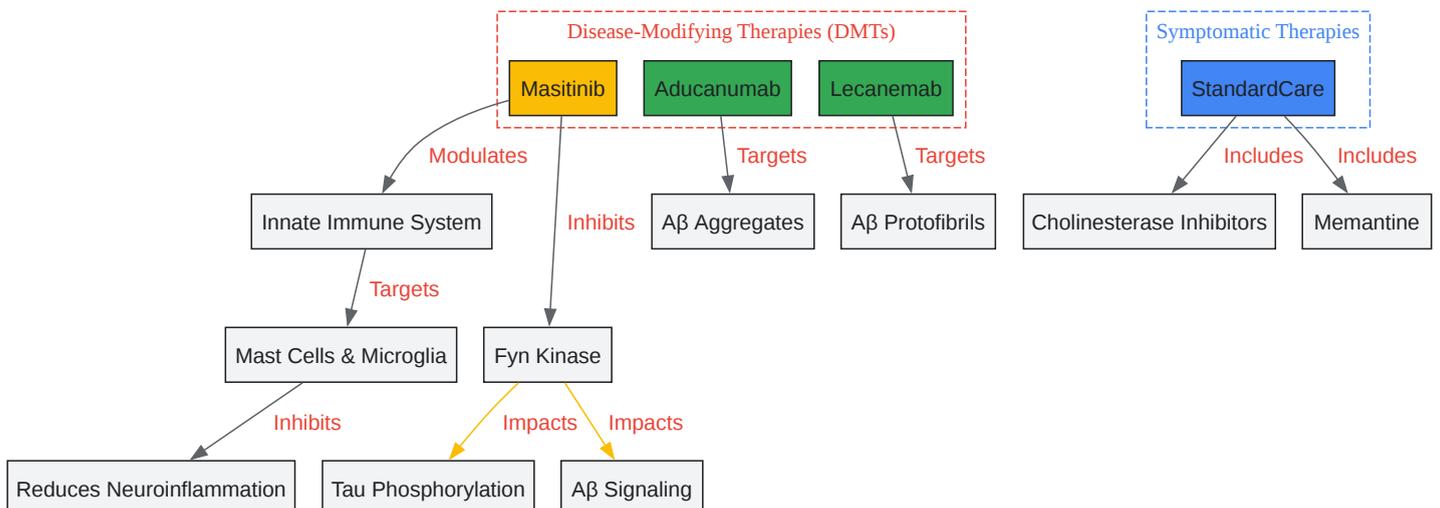
The data in the table above comes from a robust, international clinical trial. Here are the key methodological details:

- Study Design:** The trial was a **randomized, double-blind, placebo-controlled, phase 3 study** (AB09004) conducted over a 24-week treatment period [2].

- **Patient Population:** It enrolled 718 participants across 119 centers in 20 countries. Patients were aged ≥ 50 years with a clinical diagnosis of **mild-to-moderate probable AD** and a Mini-Mental State Examination (MMSE) score between 12-25 [2] [3].
- **Treatment Regimen:** **Masitinib** was administered orally at **4.5 mg/kg/day** (as two daily intakes) and was evaluated as an **add-on therapy** to standard of care, which included cholinesterase inhibitors and/or memantine [1] [2].
- **Primary Endpoints:** The co-primary endpoints were the change from baseline to week 24 in the **Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog)** and the **Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL)** [2].
- **Safety Profile:** The safety of **masitinib** was consistent with its known profile, with common adverse events including maculo-papular rash, neutropenia, and hypoalbuminemia. No new safety signals were observed [1].

Mechanism of Action and Positioning

Masitinib's mechanism and clinical positioning differ significantly from other recently approved AD therapies, as illustrated below.



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This unique mechanism leads to a distinct clinical profile:

- **Masitinib**: An orally administered tyrosine kinase inhibitor that targets the innate immune system (mast cells and microglia) and modulates neuroinflammation [4]. It represents a **non-amyloid-based approach** to AD treatment [2].
- **Anti-Amyloid Monoclonal Antibodies (e.g., Aducanumab, Lecanemab)**: These are immunotherapies administered via infusion that directly target amyloid-beta proteins in the brain [5]. Their clinical effects and safety profiles (e.g., risks of ARIA) are different from those of **masitinib**.
- **Standard of Care (e.g., Donepezil, Memantine)**: These drugs provide temporary symptomatic relief but do not modify the underlying disease progression [6]. **Masitinib** is designed as an **add-on** to these standard treatments [3].

Future Development and Conclusions

A confirmatory Phase 3 study (AB21004) has been initiated to substantiate these findings. This study plans to enroll 600 patients and will further evaluate the effect of **masitinib** 4.5 mg/kg/day on the ADAS-Cog and ADCS-ADL scales [7] [3].

In summary, for researchers and drug development professionals, **masitinib** represents a promising, mechanistically distinct agent in the AD therapeutic landscape. Its positive effects on both cognition and function, coupled with its novel neuroimmune target, position it as a potential disease-modifying therapy worthy of further clinical validation.

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